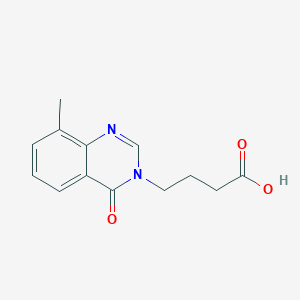

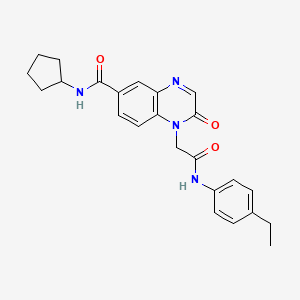

4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available sources .Scientific Research Applications

Synthesis and Antimicrobial Activities

A study on the synthesis and antibacterial activities of quinolones, including compounds with quinazoline moieties, showed that certain substituents at specific positions could significantly enhance in vitro antibacterial activity against Gram-positive organisms, indicating the potential of these compounds in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Similarly, the synthesis of heterocycles via reactions of β-isothiocyanatoketones with amino acids, resulting in various quinazolinone derivatives, suggests a methodological approach to synthesizing novel compounds with potential biological activity (Singh & Kumar, 1983).

Corrosion Inhibition

Experimental and theoretical studies have evaluated quinazolinone derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These studies found that inhibition efficiency correlates with the amount of nitrogen in the inhibitor, its concentration, and molecular weight, highlighting their application in corrosion protection (Kadhim et al., 2017).

Antimicrobial Compound Synthesis

Research on the synthesis of antimicrobial compounds by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with peptides has revealed that the antimicrobial activities of these synthesized compounds are significant against various bacterial strains. The studies suggest a relationship between hydrophobicity, polarity, chain length of peptides, and the antimicrobial activity of quinazolinone conjugated peptides, providing insights into designing new antimicrobial agents (Suresha, Prakasha, Kapfo, & Gowda, 2010).

Organic Synthesis and Chemical Properties

Further research has delved into the synthesis and characterization of quinazolinone derivatives, assessing their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. These studies contribute to understanding the structural-activity relationships of quinazolinone derivatives, which could inform the development of new pharmaceuticals (Sahu et al., 2008).

properties

IUPAC Name |

4-(8-methyl-4-oxoquinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-4-2-5-10-12(9)14-8-15(13(10)18)7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBNXKHQIYFBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)